1-Acetyl-3-bromoindole
Overview
Description
1-Acetyl-3-bromoindole is a chemical compound used in scientific research . It has a complex structure, enabling diverse applications such as drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular formula of 1-Acetyl-3-bromoindole is C10H8BrNO, and its molecular weight is 238.08 . The IUPAC name for this compound is 1-(3-bromoindol-1-yl)ethanone .
Physical And Chemical Properties Analysis
1-Acetyl-3-bromoindole has a molecular weight of 238.08 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Pharmacology
1-Acetyl-3-bromoindole is a valuable compound in pharmacology due to its potential as a building block for synthesizing various biologically active molecules. Its indole core is a common motif in many therapeutic agents, and the bromine atom offers a reactive site for further chemical modifications . This compound can be used to develop new drugs with antiviral, anti-inflammatory, and anticancer properties, as it can interact with a wide range of biological targets .
Biotechnology
In biotechnological research, 1-Acetyl-3-bromoindole serves as a precursor for the synthesis of complex molecules. It can be used in microbial cell factories to produce halogenated and oxygenated derivatives with applications ranging from natural colorants to compounds with therapeutic potential . The ability to derive various functionalized molecules from 1-Acetyl-3-bromoindole makes it a versatile tool in the field of biotechnology.
Medicinal Chemistry
The indole scaffold of 1-Acetyl-3-bromoindole is crucial in medicinal chemistry, where it’s used to create compounds that can treat a variety of human disorders. Its derivatives have shown promise in the treatment of diseases such as cancer and microbial infections . The acetyl group enhances the molecule’s lipophilicity, which can improve cell membrane permeability and bioavailability in potential drug candidates .
Organic Synthesis
1-Acetyl-3-bromoindole is instrumental in organic synthesis, particularly in constructing complex molecular architectures. It is often used in cycloaddition reactions to create diverse heterocyclic frameworks, which are essential in developing pharmaceuticals and natural product synthesis . Its reactivity allows chemists to build intricate structures with high precision.
Material Science
In the field of material science, 1-Acetyl-3-bromoindole’s derivatives can be used to create novel materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules can lead to the development of new materials for organic electronics or as sensors . The bromine atom in particular can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental in material science applications .
Analytical Chemistry
1-Acetyl-3-bromoindole finds applications in analytical chemistry as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for its use in method development and validation processes. It can also serve as a precursor for synthesizing labeled compounds used in tracing and quantification studies .
Safety and Hazards
When handling 1-Acetyl-3-bromoindole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Indole and its derivatives have value for flavour and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
Mechanism of Action
Target of Action
1-Acetyl-3-bromoindole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by 1-Acetyl-3-bromoindole would depend on the particular target and the context in which it is acting.
Biochemical Pathways
Indole derivatives, including 1-Acetyl-3-bromoindole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1-Acetyl-3-bromoindole would depend on its targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of 1-Acetyl-3-bromoindole’s action would depend on its targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and potentially beneficial for treating various conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-3-bromoindole. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the use of 1-Acetyl-3-bromoindole in research and potential therapeutic applications.
properties
IUPAC Name |
1-(3-bromoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPZXVRXRMCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679659 | |
Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66417-73-0 | |
Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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